

# In-Depth Pharmacological Profile of Dihydropyridine Derivative NP-252

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## Compound of Interest

Compound Name: NP-252

Cat. No.: B1679993

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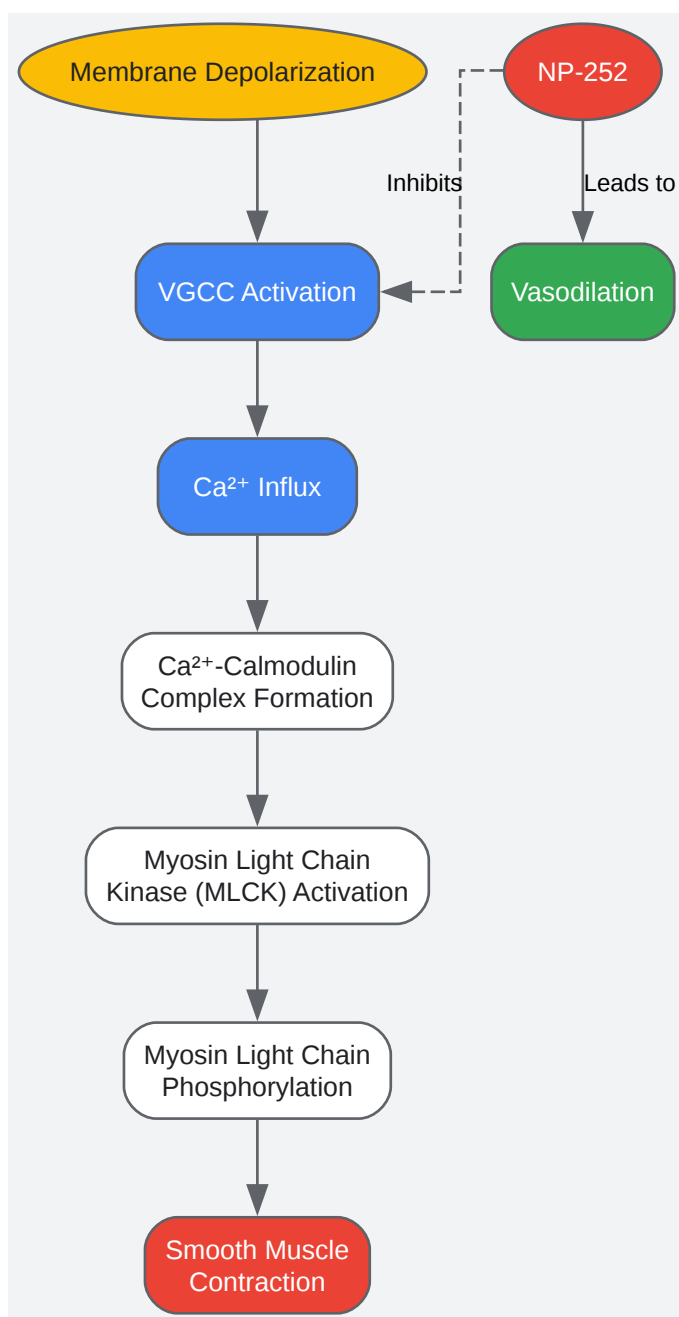
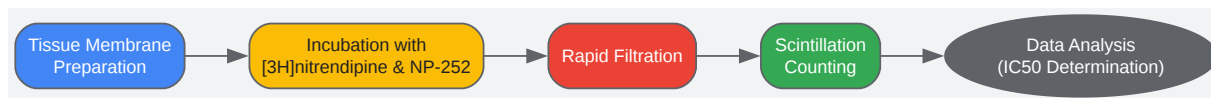
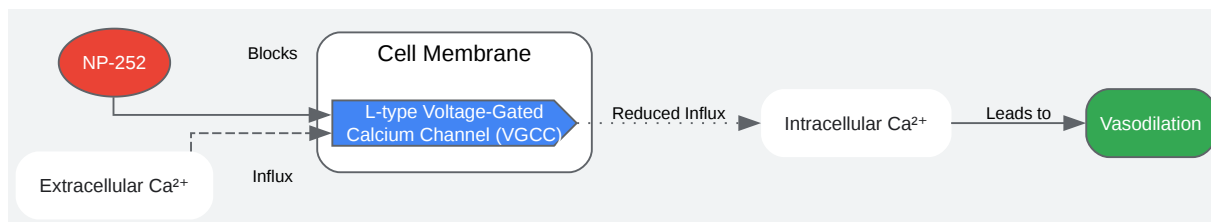
## Executive Summary

**NP-252** is a novel dihydropyridine derivative that acts as a potent and selective slow calcium channel blocker. Exhibiting a pronounced vascular selectivity, **NP-252** demonstrates a greater inhibitory effect on smaller arteries and veins compared to larger vessels like the aorta. This characteristic, coupled with its vasoinhibitory potency which surpasses that of the well-known dihydropyridine, nifedipine, positions **NP-252** as a compound of significant interest for cardiovascular research and potential therapeutic development. In vivo studies in spontaneously hypertensive rats have established an effective dose (ED<sub>20</sub>) of 2.55 mg/kg. Its mechanism of action involves the blockade of L-type voltage-gated calcium channels, as confirmed by radioligand binding assays.

## Core Pharmacological Characteristics

### Mechanism of Action

**NP-252** exerts its pharmacological effects primarily through the blockade of L-type voltage-gated calcium channels (VGCCs)[1]. This action inhibits the influx of extracellular calcium ions into smooth muscle cells, leading to vasodilation. The binding of **NP-252** to the L-type calcium channel has been confirmed through competitive binding assays using [3H]nitrendipine, where **NP-252** demonstrated a monophasic displacement, characteristic of interaction with this channel type[1].



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## References

- 1. Pharmacological characteristics of NP-252, a new dihydropyridine slow Ca<sup>2+</sup> channel blocker, in isolated rabbit vascular smooth muscle and guinea pig myocardium: vascular selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
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